Cas no 951-80-4 (3,9-Acridinediamine)

3,9-Acridinediamine is a heterocyclic organic compound characterized by its acridine core substituted with amino groups at the 3 and 9 positions. This structure imparts unique electronic and photophysical properties, making it valuable in applications such as fluorescent dyes, DNA intercalation studies, and materials science. Its rigid planar geometry and electron-rich nature facilitate strong interactions with biomolecules and polymers, enhancing its utility in analytical and biomedical research. The compound's stability and tunable reactivity further support its use in synthetic chemistry and optoelectronic materials. High purity grades are available to ensure reproducibility in research and industrial applications.
3,9-Acridinediamine structure
3,9-Acridinediamine structure
Product Name:3,9-Acridinediamine
CAS No:951-80-4
MF:C13H11N3
MW:209.246542215347
CID:804595
PubChem ID:13713
Update Time:2025-11-02

3,9-Acridinediamine Chemical and Physical Properties

Names and Identifiers

    • 3,9-Acridinediamine
    • acridine-3,9-diamine
    • 2,5-Diaminoacridin
    • 3,9-Diaminoacridin
    • 3,9-Diaminoacridine
    • Acridin-3,9-diyldiamin
    • ACRIDINE,3,9-DIAMINO
    • acridine-3,9-diyldiamine
    • 951-80-4
    • 2,5-Diaminoacridine (European)
    • SCHEMBL4163642
    • DTXSID00241754
    • BRN 0171920
    • UNII-FB6AX5A48U
    • CHEMBL147630
    • AMOPBNMABDFREG-UHFFFAOYSA-N
    • CCRIS 2110
    • 6,9-Diamino-acridin-Farbstoff
    • ACRIDINE, 3,9-DIAMINO-
    • 5-22-11-00332 (Beilstein Handbook Reference)
    • FB6AX5A48U
    • Inchi: 1S/C13H11N3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H,14H2,(H2,15,16)
    • InChI Key: AMOPBNMABDFREG-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C(=C2C=CC(=CC=12)N)N

Computed Properties

  • Exact Mass: 209.09500
  • Monoisotopic Mass: 209.095297
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 64.9

Experimental Properties

  • Density: 1.1847 (rough estimate)
  • Melting Point: 146°C
  • Boiling Point: 338.61°C (rough estimate)
  • Flash Point: 284.3°C
  • Refractive Index: 1.6000 (estimate)
  • PSA: 64.93000
  • LogP: 3.71480

3,9-Acridinediamine Security Information

  • Storage Condition:Warehouse ventilation and low temperature drying

3,9-Acridinediamine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3,9-Acridinediamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1719640-100mg
3,9-Acridinediamine
951-80-4 98%
100mg
¥2442.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1719640-250mg
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¥4420.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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951-80-4 98%
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¥9520.00 2024-04-24

Additional information on 3,9-Acridinediamine

Exploring the Versatile Applications and Properties of 3,9-Acridinediamine (CAS No. 951-80-4)

3,9-Acridinediamine (CAS No. 951-80-4) is a fascinating organic compound that has garnered significant attention in various scientific and industrial applications. This acridine derivative is known for its unique chemical structure, which features two amino groups attached to the acridine core. Researchers and industry professionals are increasingly interested in this compound due to its potential in fields like fluorescent dyes, biomedical research, and material science.

The molecular structure of 3,9-Acridinediamine makes it particularly useful in fluorescence applications. Its ability to absorb and emit light at specific wavelengths has led to its use in biological staining and sensor technologies. In recent years, the demand for advanced fluorescent probes has surged, driven by innovations in microscopy and diagnostic tools. This compound's stability and photophysical properties make it a valuable candidate for these cutting-edge applications.

Beyond its optical properties, 3,9-Acridinediamine has shown promise in pharmaceutical research. While not a drug itself, its structural features are being explored for designing new therapeutic agents. The compound's aromatic amine groups participate in interesting molecular interactions that could be harnessed for drug development. This aligns with current trends in precision medicine and targeted therapies, where researchers seek novel molecular scaffolds.

In material science, 3,9-Acridinediamine serves as a building block for more complex organic electronic materials. Its conjugated system and functional groups make it suitable for creating conductive polymers and organic semiconductors. With the growing interest in flexible electronics and sustainable materials, this compound's role in advanced material development continues to expand. Recent studies have explored its potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The synthesis and handling of 3,9-Acridinediamine require specialized knowledge in organic chemistry. Proper laboratory safety protocols must be followed when working with this compound, including appropriate personal protective equipment and ventilation systems. While not classified as hazardous under normal conditions, responsible handling practices are essential for all chemical research activities.

Quality control is crucial for 3,9-Acridinediamine applications. Analytical techniques like HPLC, mass spectrometry, and NMR spectroscopy are typically employed to verify purity and confirm molecular structure. These quality assurance measures are particularly important for research applications where precise chemical composition affects experimental outcomes.

The market for acridine derivatives like 3,9-Acridinediamine has shown steady growth, reflecting broader trends in specialty chemicals demand. Suppliers and manufacturers are responding to increased interest from research institutions and industrial laboratories. Current market analysis suggests particular growth in regions with strong biotechnology and materials science sectors.

Environmental considerations are increasingly important for chemical compounds like 3,9-Acridinediamine. While existing data suggests favorable environmental profiles for many acridine derivatives, ongoing research continues to evaluate biodegradation pathways and ecotoxicological effects. These studies contribute to the development of more sustainable chemistry practices across industries.

Future research directions for 3,9-Acridinediamine may explore its potential in energy storage systems and catalysis. The compound's electron-rich structure could make it valuable for redox-active materials in next-generation battery technologies. Additionally, its molecular architecture suggests possible applications in organocatalysis, particularly for specialized organic transformations.

For researchers working with 3,9-Acridinediamine, proper storage conditions are essential to maintain stability. Recommendations typically include protection from light exposure and moisture, with storage in cool, dry environments. These precautions help preserve the compound's chemical integrity for extended periods.

The scientific literature contains numerous references to 3,9-Acridinediamine and related acridine compounds, reflecting ongoing interest across multiple disciplines. Recent publications have explored its photophysical properties, molecular interactions, and potential applications in advanced materials. This body of research continues to grow as new uses for this versatile compound are discovered.

In conclusion, 3,9-Acridinediamine (CAS No. 951-80-4) represents an important chemical building block with diverse applications in research and industry. Its unique properties continue to inspire innovation across multiple scientific fields, from materials engineering to biomedical research. As technology advances, we can anticipate even more creative applications for this fascinating organic compound in the years to come.

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